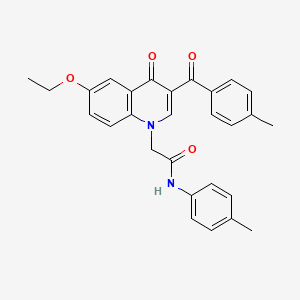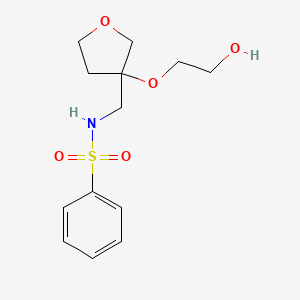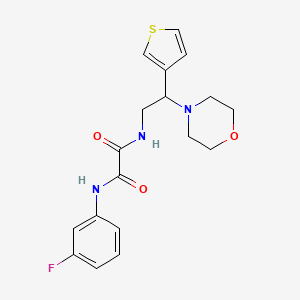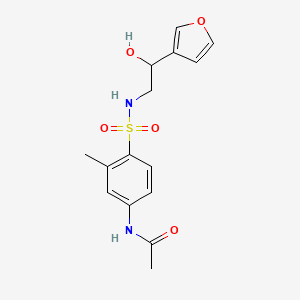![molecular formula C18H15ClN2OS B2980366 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 304895-49-6](/img/structure/B2980366.png)
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a phenyl group (a benzene ring), an acetamide group (a carboxamide), and a 3-chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, phenyl group, and acetamide group each contribute to the overall structure. The presence of the chlorine atom in the 3-chlorobenzyl group could also influence the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are influenced by the compound’s molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide and its derivatives have been explored for various synthetic and medicinal chemistry applications due to their interesting chemical properties. For instance, the compound has been utilized as a building block for the synthesis of fused thiazolo[3,2-a]pyrimidinones, highlighting its role in facilitating ring annulation reactions to produce complex heterocyclic compounds with potential biological activities (Janardhan et al., 2014). These synthetic routes typically involve the formation of the title compound with acceptable yields, emphasizing its utility in organic synthesis and drug discovery efforts.
Potential Pharmacological Applications
The structural motif of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide has been incorporated into the design and synthesis of various pharmacologically active compounds. For example, derivatives of this compound have been investigated for their potential as glutaminase inhibitors, with implications for cancer treatment. The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, incorporating similar structural features, have demonstrated the therapeutic potential of inhibiting glutaminase for cancer therapy (Shukla et al., 2012). These studies underline the importance of such compounds in the development of new anticancer strategies.
Moreover, compounds bearing the N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide scaffold have been explored for their anticancer activities. The synthesis of 5-methyl-4-phenyl thiazole derivatives and their evaluation as anticancer agents demonstrate the potential of these compounds in targeting cancer cells. Some derivatives have shown selectivity and potency against specific cancer cell lines, suggesting their potential utility in cancer chemotherapy (Evren et al., 2019).
Antimicrobial and Anticonvulsant Activities
Beyond cancer research, derivatives of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide have been evaluated for their antimicrobial and anticonvulsant properties. Research has shown that certain indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide exhibit significant anticonvulsant activity, demonstrating the broad pharmacological potential of these compounds (Nath et al., 2021).
Mecanismo De Acción
Target of action
The compound contains a thiazole ring, which is a common feature in many biologically active molecules. Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-15-8-4-7-14(9-15)10-16-12-20-18(23-16)21-17(22)11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCNUTBZWFDVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2980290.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)

![N-(3,4-difluorophenyl)-5-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2980294.png)
![(Z)-4-cyano-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980295.png)

![(1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B2980299.png)

![3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2980301.png)


![2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2980306.png)